molecular formula C9H18F3NOSi B124448 n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide CAS No. 77377-52-7

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

Cat. No. B124448
Key on ui cas rn: 77377-52-7
M. Wt: 241.33 g/mol
InChI Key: QRKUHYFDBWGLHJ-UHFFFAOYSA-N
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Patent
US04469794

Procedure details

To 800 ml of dry benzene:acetonitrle (v/v, 1:1) was added 127 g (1.0 mole) of N-methyl-trifluoroacetamide. To this solution, while stirring and maintaining the temperature at 0 degrees C., was slowly added 23.5 g (0.98 mole) of sodium hydride. The solution was then stirred for 4 hours at 4 degrees C. At this time, 173.34 g (1.15 mole) of t-butyldimethylsilyl chloride was added in four equal aliquots over a period of 80 minutes. After the last addition the solution was stirred for 2 hours at 4 degrees C. The precipitate of sodium chloride was then removed from the reaction mixture by filtration under dry nitrogen and the resulting filter cake washed twice with 100 ml each of dry benzene. Washings and filtrate were combined and concentrated. The remaining yellow solution was fractionally distilled with the distillate at 158-172 degrees C. being collected. Redistillation of this fraction gave the desired product.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
173.34 g
Type
reactant
Reaction Step Two
Quantity
127 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].[H-].[Na+].[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12]>C1C=CC=CC=1>[CH3:1][N:2]([Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12])[C:3](=[O:8])[C:4]([F:7])([F:6])[F:5] |f:1.2|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
173.34 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
127 g
Type
reactant
Smiles
CNC(C(F)(F)F)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
To this solution, while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was then stirred for 4 hours at 4 degrees C
Duration
4 h
ADDITION
Type
ADDITION
Details
After the last addition the solution
STIRRING
Type
STIRRING
Details
was stirred for 2 hours at 4 degrees C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate of sodium chloride was then removed from the reaction mixture by filtration under dry nitrogen
FILTRATION
Type
FILTRATION
Details
the resulting filter cake
WASH
Type
WASH
Details
washed twice with 100 ml each of dry benzene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The remaining yellow solution was fractionally distilled with the distillate at 158-172 degrees C
CUSTOM
Type
CUSTOM
Details
being collected
DISTILLATION
Type
DISTILLATION
Details
Redistillation of this fraction

Outcomes

Product
Name
Type
product
Smiles
CN(C(C(F)(F)F)=O)[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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